2-Butoxyethyl (1)-2-(4-chloro-2-methylphenoxy)propionate
CAS No.: 40390-13-4
Cat. No.: VC17009278
Molecular Formula: C16H23ClO4
Molecular Weight: 314.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40390-13-4 |
|---|---|
| Molecular Formula | C16H23ClO4 |
| Molecular Weight | 314.80 g/mol |
| IUPAC Name | 2-butoxyethyl (2S)-2-(4-chloro-2-methylphenoxy)propanoate |
| Standard InChI | InChI=1S/C16H23ClO4/c1-4-5-8-19-9-10-20-16(18)13(3)21-15-7-6-14(17)11-12(15)2/h6-7,11,13H,4-5,8-10H2,1-3H3/t13-/m0/s1 |
| Standard InChI Key | GWFGUAFFJVHZKY-ZDUSSCGKSA-N |
| Isomeric SMILES | CCCCOCCOC(=O)[C@H](C)OC1=C(C=C(C=C1)Cl)C |
| Canonical SMILES | CCCCOCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Introduction
2-Butoxyethyl (1)-2-(4-chloro-2-methylphenoxy)propionate is a chemical compound primarily used in agricultural applications as a herbicide. It is synthesized through the esterification of 4-chloro-2-methylphenoxyacetic acid with 2-butoxyethyl alcohol, resulting in a compound with effective herbicidal properties. The presence of chloro and methyl groups on the aromatic ring enhances its biological activity against various weeds.
Mechanism of Action
This compound acts as a selective herbicide by disrupting plant hormonal processes, mimicking natural plant hormones (auxins) to induce uncontrolled growth responses. Upon application, it is absorbed by plant tissues and translocated throughout the plant system, causing symptoms such as abnormal growth patterns and eventual plant death. It is effective at low concentrations, making it efficient even in small doses.
Environmental and Safety Considerations
2-Butoxyethyl (1)-2-(4-chloro-2-methylphenoxy)propionate is harmful if swallowed and may cause allergic skin reactions . Its degradation pathways involve enzymatic processes where specific bacteria utilize it as a carbon source, breaking it down into simpler molecules.
Applications and Efficacy
The primary application of this compound is as a selective herbicide in agricultural settings, particularly effective against broadleaf weeds while being less harmful to cereal crops. Its efficacy is maintained over a range of environmental conditions typical for agricultural applications.
Data and Research Findings
| Property | Description |
|---|---|
| Chemical Name | 2-Butoxyethyl (1)-2-(4-chloro-2-methylphenoxy)propionate |
| Synthesis | Esterification of 4-chloro-2-methylphenoxyacetic acid with 2-butoxyethyl alcohol |
| Mechanism of Action | Disrupts plant hormonal processes by mimicking auxins |
| Toxicity | Harmful if swallowed; may cause allergic skin reactions |
| Environmental Impact | Degraded by enzymatic processes into simpler molecules |
| Agricultural Use | Selective herbicide effective against broadleaf weeds |
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